molecular formula C14H10FNO B1531106 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile CAS No. 944648-35-5

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile

Cat. No.: B1531106
CAS No.: 944648-35-5
M. Wt: 227.23 g/mol
InChI Key: OBZFKUCGZVOHJQ-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS: 944648-35-5) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a hydroxymethyl group and a 3-fluorophenyl moiety. This structure combines lipophilic (fluorophenyl, benzonitrile) and hydrophilic (hydroxyl) groups, making it a versatile scaffold in medicinal chemistry. It has been investigated in the context of menin-Mixed Lineage Leukemia (MLL) inhibitors and other therapeutic targets .

Properties

IUPAC Name

4-[(3-fluorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFKUCGZVOHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678850
Record name 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944648-35-5
Record name 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile typically involves the following steps:

  • Benzonitrile Derivatization: : The starting material, benzonitrile, undergoes a derivatization reaction to introduce the hydroxymethyl group.

  • Coupling Reaction: : The final step involves a coupling reaction to combine the fluorophenyl and hydroxymethyl groups with the benzonitrile core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxymethyl group to a carboxylic acid.

  • Reduction: : Reduction of the nitrile group to an amine.

  • Substitution: : Replacement of the fluorophenyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 4-[(3-Fluorophenyl)(carboxy)methyl]benzonitrile

  • Reduction: : 4-[(3-Fluorophenyl)(hydroxymethyl)]benzylamine

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : The fluorophenyl group can interact with various biological targets, such as enzymes or receptors.

  • Pathways: : The hydroxymethyl and nitrile groups can participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Fluorophenyl Positional Isomers

  • 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS: 220583-40-4) Structural Difference: Fluorine at the para position of the phenyl ring instead of meta. No direct activity data is available, but positional isomerism often influences pharmacokinetics and metabolic stability .

Halogen-Substituted Analogs

  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)
    • Structural Difference : Chlorine replaces fluorine at the meta position.
    • Impact : Chlorine’s larger atomic radius and higher lipophilicity (Cl logP ~0.71 vs. F logP ~0.14) may enhance membrane permeability but reduce solubility. Molecular weight increases from 243.69 (F) to 243.69 (Cl), but chlorine’s electron-withdrawing effect could modulate reactivity .

Complex Derivatives with Heterocycles

  • 4-(3-(4-((3-Fluorophenyl)(hydroxy)(pyridin-2-yl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 18) Structural Difference: Incorporates a piperidine ring and pyridinyl group. The pyridinyl group may engage in hydrogen bonding or π-π stacking, enhancing target affinity. This compound was synthesized via Grignard reactions (3-Fluorophenylmagnesium bromide) and purified using chiral SFC, highlighting the importance of stereochemistry in activity .
  • 4-[(6-Fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS: MFCD12196343)

    • Structural Difference : Benzoxazine ring replaces the hydroxymethyl-fluorophenyl group.
    • Impact : The benzoxazine core introduces rigidity and hydrogen-bonding capacity (via the oxo group), which could improve metabolic stability and selectivity .

Cycloalkyl-Substituted Derivatives

  • 4-(3-(4-(Cyclopentyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (MIV-4, Compound 13) Structural Difference: Cyclopentyl and phenyl groups replace the fluorophenyl moiety. This compound showed high affinity in menin-MLL inhibition studies, suggesting cyclopentyl’s role in optimizing binding .
  • 4-(3-(4-(Cyclobutyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 10)

    • Structural Difference : Cyclobutyl instead of cyclopentyl.
    • Impact : Smaller cyclobutyl may reduce steric hindrance, improving binding to compact active sites .

Pharmacologically Active Derivatives

  • (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile oxalate (CAS: 717133-32-9) Structural Difference: Dimethylamino and hydroxymethyl substituents, formulated as an oxalate salt. Impact: The dimethylamino group introduces basicity, enhancing water solubility as a salt. This compound is marketed as an active pharmaceutical ingredient (API), indicating optimized bioavailability and stability .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Applications
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile 944648-35-5 C₁₄H₁₀FNO 243.23 3-Fluorophenyl, hydroxymethyl Menin-MLL inhibitors
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile 220583-40-4 C₁₄H₁₀FNO 243.23 4-Fluorophenyl, hydroxymethyl Structural analog
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile 186000-52-2 C₁₄H₁₀ClNO 243.69 3-Chlorophenyl, hydroxymethyl N/A
Compound 18 (Piperidine-Pyridinyl derivative) N/A C₂₇H₂₆FN₃O₂ 459.52 Piperidine, pyridinyl, propoxy Menin-MLL inhibitors
MIV-4 (Cyclopentyl derivative) N/A C₂₇H₃₅N₂O₂ 419.27 Cyclopentyl, piperidine, propoxy High-affinity inhibitor
(-)-4-[4-(Dimethylamino)...benzonitrile oxalate 717133-32-9 C₂₁H₂₄FN₂O₃ 380.43 Dimethylamino, hydroxymethyl, oxalate API for therapeutic use

Research Findings and Trends

  • Synthetic Strategies : Grignard reactions (e.g., 3-Fluorophenylmagnesium bromide) are common for introducing fluorophenyl groups. Chiral SFC purification ensures enantiomeric purity in compounds like MIV-4 .
  • Biological Activity : Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins (e.g., menin), while hydroxyl groups mediate hydrogen bonding. Cycloalkyl substituents (cyclopentyl, cyclobutyl) optimize steric fit .
  • Physicochemical Properties : Chlorine increases lipophilicity but may reduce solubility. Piperidine and pyridinyl groups improve solubility and target engagement via basic nitrogen atoms .

Biological Activity

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile, a compound with the chemical formula C8_{8}H6_{6}FNO, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

The compound features a fluorophenyl group and a hydroxymethyl group attached to a benzonitrile core, which contributes to its unique biological properties. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and modulating receptor interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 mg/mL
Escherichia coli32 mg/mL
Bacillus subtilis8 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The following table summarizes its cytotoxic effects:

Cell LineIC50_{50} (μM)
MCF-725.72 ± 3.95
U8745.2 ± 13.0

The compound's mechanism of action appears to involve the inhibition of specific enzymes linked to cancer cell proliferation, leading to increased apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating apoptosis or cell cycle progression.
  • Receptor Modulation : Its structure allows interaction with various receptors, potentially altering signaling pathways associated with cancer growth and microbial resistance.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses that lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure significantly influence biological activity. For instance:

  • The presence of the fluorine atom enhances lipophilicity, improving membrane permeability.
  • Hydroxymethyl groups are associated with increased interaction with biological targets, enhancing efficacy against cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various animal models:

  • In Vivo Studies : Administration of this compound in tumor-bearing mice resulted in significant tumor suppression compared to control groups.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, the compound demonstrated synergistic effects, leading to improved outcomes in tumor reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.